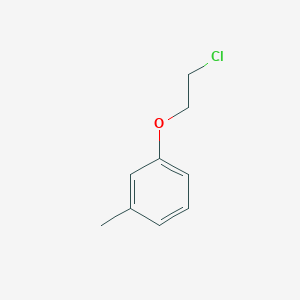

1-(2-Chloroethoxy)-3-methylbenzene

Descripción

1-(2-Chloroethoxy)-3-methylbenzene is an aromatic ether with a methyl group at the 3-position and a 2-chloroethoxy group (-O-CH₂CH₂Cl) at the 1-position of the benzene ring. Its molecular formula is C₉H₁₁ClO, with a molecular weight of 170.45 g/mol (calculated). This compound is primarily utilized as an intermediate in organic synthesis, particularly in reactions requiring directed C–H functionalization or nucleophilic substitution due to the reactive chlorine atom in the ethoxy side chain.

Propiedades

Fórmula molecular |

C9H11ClO |

|---|---|

Peso molecular |

170.63 g/mol |

Nombre IUPAC |

1-(2-chloroethoxy)-3-methylbenzene |

InChI |

InChI=1S/C9H11ClO/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7H,5-6H2,1H3 |

Clave InChI |

OIZMZUUFHOZQIT-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC=C1)OCCCl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Halogenated Ethoxybenzene Derivatives

Bromoethoxy Analogs

- 1-(2-Bromoethoxy)-3-methylbenzene (C₉H₁₁BrO₂, MW: 231.16 g/mol) shares structural similarity but replaces chlorine with bromine. Bromine’s larger atomic radius and lower electronegativity enhance its leaving-group ability in nucleophilic substitutions, making this analog more reactive in SN2 reactions .

- 1-Bromo-3-(2-chloroethoxy)benzene (C₈H₈BrClO, MW: 235.51 g/mol) demonstrates how halogen positioning affects reactivity. The bromine on the benzene ring directs electrophilic substitution to specific positions, while the chloroethoxy side chain offers orthogonal reactivity .

Chloroethoxy Derivatives

- 1-(2-Chloroethoxy)-2-methoxybenzene (C₉H₁₁ClO₃, MW: 202.63 g/mol) differs by substituting the methyl group with a methoxy group. The electron-donating methoxy group increases the ring’s electron density, altering its behavior in electrophilic aromatic substitution compared to the methyl-substituted target compound .

Substituent Position and Electronic Effects

- Ortho vs. Para Substituents : In 1-(2-Chloroethoxy)-2-methoxybenzene (), the methoxy group at the 2-position (ortho to the chloroethoxy group) creates steric hindrance and electronic effects that differ from the target compound’s 3-methyl substituent. Methyl groups donate electrons weakly via hyperconjugation, while methoxy groups donate strongly via resonance, influencing reaction pathways such as metal coordination or electrophilic attack .

Comparison with Methoxy and Methyl-Substituted Analogs

- Methyl vs. Methoxy : Methyl groups (weak electron-donating) favor reactions requiring mild activation, while methoxy groups (strong electron-donating) enhance coordination to metals (e.g., chromium complexes in ) and stabilize positive charges in intermediates .

Reactivity in Organic Reactions

- Nucleophilic Substitution : The chloroethoxy group undergoes SN2 reactions, as seen in analogs like 1-(2-Bromoethoxy)-3-methylbenzene , which participates in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.